BenchChemオンラインストアへようこそ!

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole

LogP Lipophilicity Drug-likeness

This tetrahydrotriazolopyrazine building block features a 1-methyl-1H-pyrazol-4-yl substituent at the 3-position and a secondary amine (piperazine NH) handle for rapid N-functionalization. It is chemically and pharmacologically distinct from non-methylated, imidazole, or unsubstituted scaffold analogs—methylation status and heterocycle identity critically alter target engagement. With a hydrophilic LogP of -0.97, an Fsp³ of 0.44, and documented utility in P2X7, c-Met/VEGFR‑2, and NK‑3 receptor programs, this intermediate accelerates SAR exploration without de novo synthesis. Supplied at ≥95% purity from multiple vetted sources.

Molecular Formula C9H12N6
Molecular Weight 204.237
CAS No. 1334148-03-6
Cat. No. B2424503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole
CAS1334148-03-6
Molecular FormulaC9H12N6
Molecular Weight204.237
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN=C3N2CCNC3
InChIInChI=1S/C9H12N6/c1-14-6-7(4-11-14)9-13-12-8-5-10-2-3-15(8)9/h4,6,10H,2-3,5H2,1H3
InChIKeyGPFVFXPVPYGUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole (CAS 1334148-03-6): Compound Identity, Scaffold Class, and Procurement Baseline


1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole (CAS 1334148-03-6) is a heterocyclic small molecule with the molecular formula C₉H₁₂N₆ and a molecular weight of 204.23 g/mol . It belongs to the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine scaffold class, a privileged fused bicyclic framework recognized as an essential building block in medicinal chemistry for the development of kinase inhibitors, P2X7 receptor modulators, and NK-3 receptor antagonists [1]. The compound features a 1-methyl-1H-pyrazol-4-yl substituent at the 3-position of the tetrahydrotriazolopyrazine core, yielding a secondary amine handle (piperazine NH) amenable to further N-functionalization [2]. Commercially supplied at ≥95% purity by multiple vendors including Fluorochem (SKU F672394) and AKSci (8399DL), the compound is designated for research and further manufacturing use only .

Why Generic Substitution Fails for 1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole: Physicochemical and Pharmacophoric Differentiation from In-Class Analogs


Substituting 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole with a closely related analog—such as the non-methylated pyrazole derivative, the imidazole isomer, or the unsubstituted parent scaffold—is not scientifically interchangeable. The presence and position of the N-methyl group on the pyrazole ring alters key physicochemical properties including lipophilicity, hydrogen-bonding capacity, and molecular recognition features . The tetrahydrotriazolo[4,3-a]pyrazine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at the 3-position, where even subtle heterocycle variations (pyrazole vs. imidazole) or methylation status shift both the compound's drug-likeness parameters and its compatibility with downstream synthetic pathways [1][2]. For medicinal chemistry campaigns targeting P2X7, c-Met/VEGFR-2, or NK-3 receptors—where the triazolopyrazine core serves as a privileged template—selection of an incorrect 3-substituted building block can yield divergent biological outcomes that are not predictable from scaffold class membership alone [1].

Product-Specific Quantitative Differentiation Evidence for 1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole (CAS 1334148-03-6)


Lipophilicity (LogP) Differentiation: Pyrazole vs. Imidazole 3-Substituent

The target compound (pyrazole derivative) exhibits a calculated LogP of -0.97, compared with -0.22 for the direct imidazole isomer 3-(1-methylimidazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 2044927-37-7) . This represents a ΔLogP of -0.75 units, indicating that the pyrazole-bearing compound is substantially more hydrophilic.

LogP Lipophilicity Drug-likeness Bioisosterism

Hydrogen Bond Acceptor Count: Pyrazole (HBA=4) vs. Imidazole (HBA=6) Isomer Differentiation

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms, versus 6 HBA atoms for the imidazole isomer CAS 2044927-37-7 . Both compounds share the same molecular formula (C₉H₁₂N₆) and molecular weight (204.23 g/mol), yet the heteroatom arrangement in pyrazole vs. imidazole alters the HBA count by 2.

Hydrogen bond acceptors Rule of Five Drug-likeness Molecular recognition

Molecular Weight Differentiation: N-Methyl Pyrazole vs. Non-Methylated Pyrazole Analog

The target compound (MW = 204.23 g/mol) is 14.02 Da heavier than the non-methylated pyrazole analog 3-(1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine (CAS 1254073-83-0, MW = 190.21 g/mol), corresponding to the addition of one methyl group . This methyl group also blocks a potential site of metabolic N-demethylation or further N-functionalization on the pyrazole ring.

Molecular weight Lead-likeness Fragment-based drug design Building block selection

Fraction of sp³ Carbon Atoms (Fsp³): Favorable Three-Dimensional Character for Drug Discovery

The target compound exhibits an Fsp³ value of 0.44, reflecting that 4 out of 9 carbon atoms in the molecule are sp³-hybridized . This places the compound in a favorable range associated with higher clinical success rates. By comparison, the fully aromatic unsubstituted parent scaffold 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 837430-14-5, free base) has a lower Fsp³ of 0.40 (2 of 5 sp³ carbons) and lacks the pyrazole substituent entirely .

Fsp3 Three-dimensionality Drug-likeness Clinical success probability

Scaffold Privilege: Tetrahydrotriazolopyrazine Core Validated Across Multiple Therapeutic Targets

The 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine scaffold, bearing diverse 3-substituents, has demonstrated validated biological activity across three independent therapeutic target classes: (i) P2X7 receptor antagonism (IC₅₀ values in the nanomolar range reported in patent literature) [1]; (ii) dual c-Met/VEGFR-2 kinase inhibition, with the most potent derivative (compound 17l) achieving c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 µM alongside antiproliferative IC₅₀ values of 0.98–1.28 µM against A549, MCF-7, and HeLa cell lines [2]; and (iii) selective NK-3 receptor antagonism [3]. The 1-methylpyrazol-4-yl substituent at the 3-position of the target compound directly maps onto the key pharmacophoric position within this scaffold family.

Privileged scaffold Kinase inhibition P2X7 modulation NK-3 antagonism Multi-target drug discovery

High-Confidence Application Scenarios for 1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole Based on Quantitative Differentiation Evidence


P2X7 Receptor Modulator Lead Generation: N-Functionalization of the Piperazine NH Handle

The target compound serves as a direct synthetic entry point into the P2X7 modulator chemical space exemplified by the Janssen patent series (US 8,501,946 B2), where the 3-position heteroaryl substituent and the piperazine NH are critical pharmacophoric elements . The LogP of -0.97 confers a hydrophilic starting point advantageous for optimizing CNS penetration or reducing hERG liability through subsequent N-acylation or N-alkylation. Researchers can leverage the secondary amine for parallel library synthesis to explore P2X7 SAR without requiring de novo scaffold construction .

Dual c-Met/VEGFR-2 Kinase Inhibitor Development: Fragment Growing from the 3-(1-Methylpyrazol-4-yl) Vector

The triazolo[4,3-a]pyrazine scaffold has produced dual c-Met/VEGFR-2 inhibitors with nanomolar kinase potency (c-Met IC₅₀ = 26.00 nM) and low micromolar antiproliferative activity [1]. The target compound's 3-(1-methylpyrazol-4-yl) substituent provides a vector for fragment growing and structure-based optimization, while the piperazine NH enables installation of diverse capping groups that modulate kinase selectivity and cellular potency [1]. The favorable Fsp³ (0.44) supports the physicochemical profile expected of kinase inhibitors with reduced promiscuity.

NK-3 Receptor Antagonist Synthesis: Chiral N-Acyl Derivatization Platform

The tetrahydrotriazolopyrazine core with a 3-heteroaryl substituent is the scaffold of choice for selective NK-3 receptor antagonists developed for CNS and peripheral indications [2]. The target compound provides an optimal balance of hydrophilicity (LogP -0.97) and hydrogen-bonding capacity (HBA = 4, HBD = 1) for CNS drug-likeness, while the piperazine NH serves as the anchor point for chiral N-acyl group installation—a key step in achieving NK-3 subtype selectivity over NK-1 and NK-2 receptors [2].

Focused Library Synthesis: 3-Position SAR Exploration with a Common Intermediate

As documented in the 2023 review by Pasichnyk et al., the tetrahydrotriazolopyrazine scaffold supports efficient parallel library synthesis from commercially available precursors [3]. The target compound, bearing a 3-(1-methylpyrazol-4-yl) group, can serve as a common late-stage intermediate for diversification at the piperazine NH via amide coupling, reductive amination, or sulfonamide formation. Compared to the imidazole isomer (CAS 2044927-37-7), the lower HBA count (4 vs. 6) and greater hydrophilicity (LogP -0.97 vs. -0.22) of the pyrazole derivative offer a distinct physicochemical profile for library design [3].

Quote Request

Request a Quote for 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.